![molecular formula C19H13ClO3S B14272055 3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione CAS No. 130667-23-1](/img/structure/B14272055.png)
3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a chloro substituent, and a benzoxathiole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione typically involves multiple steps, starting with the formation of the biphenyl core. This can be achieved through a Suzuki coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and benzoxathiole positions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules . This interaction can lead to the modulation of biological pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-([1,1’-Biphenyl]-4-yl)-3-bromo-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- 3-([1,1’-Biphenyl]-4-yl)-3-iodo-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
- 3-([1,1’-Biphenyl]-4-yl)-3-fluoro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione
Uniqueness
The uniqueness of 3-([1,1’-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chloro substituent, in particular, influences its reactivity and interaction with biological targets .
Propiedades
Número CAS |
130667-23-1 |
|---|---|
Fórmula molecular |
C19H13ClO3S |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
3-chloro-3-(4-phenylphenyl)-2,1λ6-benzoxathiole 1,1-dioxide |
InChI |
InChI=1S/C19H13ClO3S/c20-19(17-8-4-5-9-18(17)24(21,22)23-19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Clave InChI |
YPTCLFNJVOIKIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=CC=CC=C4S(=O)(=O)O3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


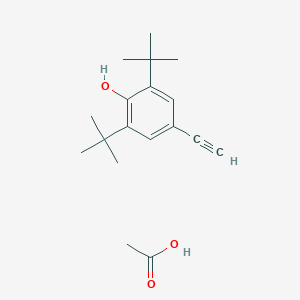
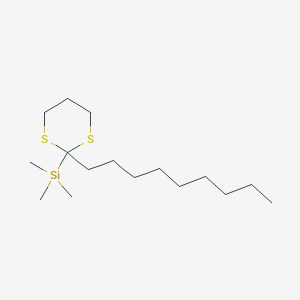
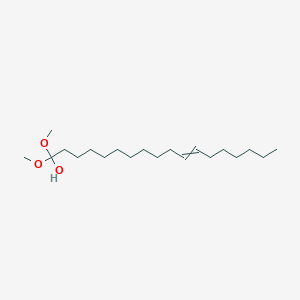
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)

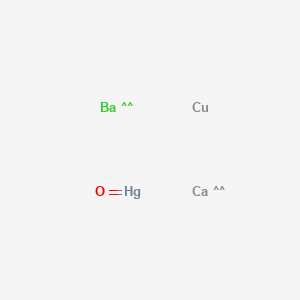
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
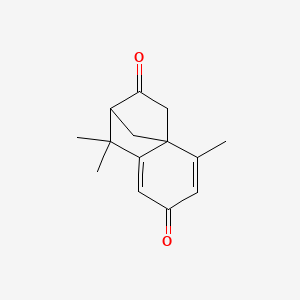
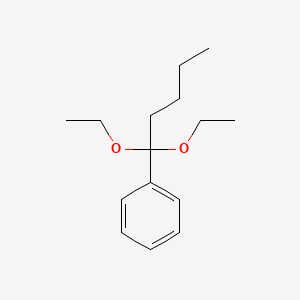

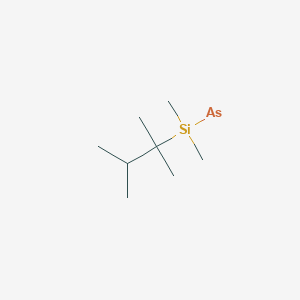

![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

